REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([C:7]([C:9]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)=O)[N:4]=[CH:3][CH:2]=1.[NH2:17]/[C:18](/[C:23]#[N:24])=[C:19](\[NH2:22])/[C:20]#[N:21].C(O)C.O>C1C=CC=CC=1>[N:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[C:7]1[N:17]=[C:18]([C:23]#[N:24])[C:19]([C:20]#[N:21])=[N:22][C:9]=1[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][N:16]=1
|
Name
|
|
Quantity
|
8.48 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)C(=O)C(=O)C2=CC=CC=N2
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
N/C(=C(/C#N)\N)/C#N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL round bottomed flask are placed
|
Type
|
CUSTOM
|
Details
|
The flask is fitted with a magnetic stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
yielded 8.9 g of crude product as a beige solid
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1N=C(C(=NC1C1=NC=CC=C1)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |